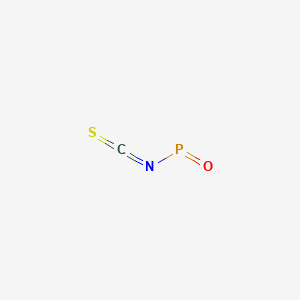

Phosphorosoimino(sulfanylidene)methane

Description

Phosphorosoimino(sulfanylidene)methane is a phosphorus- and sulfur-containing heterocyclic compound characterized by a unique combination of functional groups: a phosphorosoimino (P=N) moiety and a sulfanylidene (S=C) group. This structure endows the compound with distinct electronic and steric properties, making it relevant in coordination chemistry and catalysis.

Properties

CAS No. |

24389-20-6 |

|---|---|

Molecular Formula |

CNOPS |

Molecular Weight |

105.06 g/mol |

IUPAC Name |

phosphorosoimino(sulfanylidene)methane |

InChI |

InChI=1S/CNOPS/c3-4-2-1-5 |

InChI Key |

SZWFGQJSXDSTCF-UHFFFAOYSA-N |

Canonical SMILES |

C(=NP=O)=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorosoimino(sulfanylidene)methane can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of thiols with amines in the presence of an oxidizing agent, such as air oxygen, to form the desired compound. The reaction typically occurs under mild conditions and does not require additional pre-functionalization or de-functionalization steps, making it an efficient and environmentally friendly process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the development of cost-effective and scalable processes is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Phosphorosoimino(sulfanylidene)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The sulfur and nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like air oxygen, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products

The major products formed from these reactions include sulfinamides, sulfonamides, thiols, and amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Phosphorosoimino(sulfanylidene)methane has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it a valuable intermediate in various chemical transformations.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine: this compound and its derivatives are explored for their potential as drug candidates. Their ability to modulate biological pathways makes them promising leads in drug discovery.

Mechanism of Action

The mechanism of action of phosphorosoimino(sulfanylidene)methane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s bioactivity .

Comparison with Similar Compounds

Sulfene [(Dioxido-λ⁶-sulfanylidene)methane]

- Molecular Formula : CH₂O₂S

- Average Mass : 78.085 g/mol

- Key Features :

- Contrast: Lacks phosphorus, limiting its utility in phosphorus-dependent catalytic systems. Sulfene’s SO₂ group is less π-accepting compared to the S=C group in Phosphorosoimino(sulfanylidene)methane, affecting ligand-metal interactions .

Sulfoximines (e.g., (Dimethanesulfinylidene)amine)

- Example : (Dimethanesulfinylidene)amine (CAS 1520-31-6)

- Molecular Formula : C₂H₆N₂O₂S

- Key Features :

- Contrast :

Phosphaalkene Ligands

- Example : Mes*-substituted PN ligands (from )

- Molecular Features :

- Contrast: this compound’s P=N and S=C groups provide stronger σ-donor and π-acceptor capabilities than P=C bonds. PN ligands in show superior stereoselectivity in catalytic cycles, but sulfur incorporation in the target compound may enhance redox activity .

Methanesulfonamide Derivatives

- Example : N-Phenylmethanesulfonamide (CAS 1197-22-4)

- Molecular Formula: C₇H₉NO₂S

- Key Features :

- Contrast: Sulfonamides lack the unsaturated S=C and P=N bonds critical for metal coordination. The target compound’s dual heteroatom system enables chelation, unlike sulfonamides’ monodentate behavior .

Comparative Data Table

| Compound | Molecular Formula | Key Functional Groups | Oxidation State (S/P) | Applications |

|---|---|---|---|---|

| This compound | Not specified | P=N, S=C | S: +4, P: +3 | Catalysis, ligand systems |

| Sulfene | CH₂O₂S | SO₂ | S: +6 | Cycloaddition reactions |

| (Dimethanesulfinylidene)amine | C₂H₆N₂O₂S | S=N | S: +4 | Medicinal chemistry |

| Mes*-PN Ligand | C₂₄H₃₃P | P=C | P: +3 | Asymmetric catalysis |

| N-Phenylmethanesulfonamide | C₇H₉NO₂S | SO₂NH | S: +6 | Pharmaceuticals |

Research Findings and Implications

- Coordination Chemistry: this compound’s P=N and S=C groups enable chelation to transition metals (e.g., Ru(II)), enhancing catalytic activity in cyclization and alkylation reactions compared to monodentate sulfoximines .

- Electronic Properties : The sulfur’s +4 oxidation state in the target compound allows for reversible redox transitions, a feature absent in sulfonamides and sulfenes .

- Steric Effects: Bulky substituents on analogous PN ligands () improve enantioselectivity, suggesting that modifying the methane backbone in this compound could yield superior stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.